![molecular formula C23H21ClN2O3S B3009223 2-chloro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898429-61-3](/img/structure/B3009223.png)
2-chloro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Overview
Description
2-chloro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.
Scientific Research Applications
Chemoproteomics and Ligandability Studies
- Application : It serves as a valuable tool for chemoproteomic studies, allowing researchers to explore protein-ligand interactions. Specifically:
Mechanism of Action
Target of Action
Similar compounds have been reported to be cysteine-reactive small-molecule fragments used for chemoproteomic and ligandability studies . These compounds are known to interact with both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Mode of Action
It is known that such compounds can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic protac® molecules for targeted protein degradation .
Biochemical Pathways
The compound’s potential to degrade proteins suggests it may influence a variety of cellular processes and pathways, particularly those involving protein synthesis and degradation .
Pharmacokinetics
The compound’s reactivity with cysteine suggests it may have the potential to form covalent bonds with proteins, which could influence its pharmacokinetic properties .
Result of Action
Its potential to degrade proteins suggests it may have significant effects on cellular function and homeostasis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its reactivity and effectiveness .
properties
IUPAC Name |
2-chloro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c1-16-8-12-19(13-9-16)30(28,29)26-14-4-5-17-10-11-18(15-22(17)26)25-23(27)20-6-2-3-7-21(20)24/h2-3,6-13,15H,4-5,14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCSZMCDCREAHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide |
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